BenchChemオンラインストアへようこそ!

[3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone

Physicochemical profiling Drug design Benzofuran SAR

[3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone (CAS 67534-85-4) is a disubstituted benzofuran derivative bearing a reactive bromomethyl group at the 3-position and a 4-chlorobenzoyl substituent at the 2-position of the fused benzofuran ring system. With a molecular formula of C₁₆H₁₀BrClO₂ and a molecular weight of 349.60 g/mol, this compound belongs to the aryl benzofuranyl ketone class, a scaffold widely exploited in medicinal chemistry for antifungal, hypolipidemic, and anticancer lead generation.

Molecular Formula C16H10BrClO2
Molecular Weight 349.61
CAS No. 67534-85-4
Cat. No. B2748579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone
CAS67534-85-4
Molecular FormulaC16H10BrClO2
Molecular Weight349.61
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CBr
InChIInChI=1S/C16H10BrClO2/c17-9-13-12-3-1-2-4-14(12)20-16(13)15(19)10-5-7-11(18)8-6-10/h1-8H,9H2
InChIKeyLXLMSCCVBGOHBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone (CAS 67534-85-4): Core Structural Identity and Compound Class Positioning


[3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone (CAS 67534-85-4) is a disubstituted benzofuran derivative bearing a reactive bromomethyl group at the 3-position and a 4-chlorobenzoyl substituent at the 2-position of the fused benzofuran ring system [1]. With a molecular formula of C₁₆H₁₀BrClO₂ and a molecular weight of 349.60 g/mol, this compound belongs to the aryl benzofuranyl ketone class, a scaffold widely exploited in medicinal chemistry for antifungal, hypolipidemic, and anticancer lead generation [2]. Its dual-halogen architecture—combining an electrophilic bromomethyl handle with a lipophilic 4-chlorophenyl ketone—positions it as a strategic synthetic intermediate rather than merely a terminal bioactive compound, enabling downstream diversification into benzofuran-based chemotypes that are not accessible from simpler analogs [3].

Why Generic Benzofuran Intermediates Cannot Replace [3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone in SAR-Driven Synthesis


Substituting the 4-chlorophenyl ketone moiety for an unsubstituted phenyl ring (CAS 67534-81-0) or removing the 2-aroyl group entirely (CAS 38281-49-1) fundamentally alters both the electronic landscape and the downstream structure–activity relationship (SAR) of derived products [1]. The electron-withdrawing 4-chloro substituent modulates the ketone's electrophilicity and the benzofuran core's π-electron distribution, which directly affects the nucleophilic displacement kinetics at the bromomethyl position—a critical parameter in sequential derivatization workflows [2]. Furthermore, the lipophilicity differential (computed XLogP3 of 5.2 for the 4-chlorophenyl derivative versus 4.6 for the phenyl analog) translates to a meaningful shift in logD that cannot be compensated by post-synthetic modification [3]. In antifungal and hypolipidemic benzofuran programs, the 4-chlorophenyl group has been specifically retained as a pharmacophoric element derived from the chloridarol lineage; replacing it with unsubstituted or differently halogenated aryl groups consistently yields compounds with altered potency profiles [4].

Quantitative Differentiation Evidence: [3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone vs. Closest Analogs


Lipophilicity Advantage vs. Phenyl Analog: XLogP3 and Drug-Likeness Implications

The 4-chlorophenyl substituent confers a computed XLogP3 of 5.2 on the target compound (CID 1474281), compared to 4.6 for the des-chloro phenyl analog [3-(bromomethyl)-1-benzofuran-2-yl](phenyl)methanone (CAS 67534-81-0, CID 1474280). This ΔLogP of +0.6 represents a shift from moderately lipophilic to more membrane-permeable territory, which is consequential for designing CNS-penetrant or intracellular-targeting benzofuran derivatives [1]. The topological polar surface area remains identical at 30.2 Ų, meaning the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity, a favorable profile for blood–brain barrier penetration [2].

Physicochemical profiling Drug design Benzofuran SAR

Electrophilic Reactivity Retention with Enhanced Aryl Ketone Stability vs. Non-Acylated Bromomethyl Benzofurans

The presence of the 2-(4-chlorobenzoyl) group exerts a dual effect on the benzofuran core: it provides an electron-withdrawing anchor that slightly deactivates the furan ring toward electrophilic side reactions while leaving the benzylic bromomethyl group at C3 fully available for nucleophilic displacement (SN2) [1]. In contrast, simpler bromomethyl benzofurans lacking the 2-acyl group (e.g., 3-(bromomethyl)benzofuran, CAS 38281-49-1) lack this electronic tuning and exhibit higher ring reactivity that can lead to unwanted furan ring bromination or oxidation during storage and reaction setup [2]. Vendor purity specifications corroborate this: the target compound is routinely supplied at ≥95% purity (AKSci, Leyan 98%), whereas simpler 3-(bromomethyl)benzofuran sources report lower and more variable purity ranges .

Synthetic intermediate stability Reactivity tuning Building block selection

Synthetic Provenance in Antifungal SAR: Direct Use as the Key Bromomethyl Intermediate in the Gündoğdu-Karaburun Azole-Oxime Series

The 2006 Gündoğdu-Karaburun et al. study explicitly employs aryl [3-(bromomethyl)benzofuran-2-yl] ketones—of which the target compound (bearing 4-chlorophenyl) is a specific embodiment—as the direct precursors for introducing imidazole and triazole moieties via nucleophilic substitution [1]. The resulting aryl [3-(imidazol-1-yl/triazol-1-ylmethyl)benzofuran-2-yl] ketoximes demonstrated moderate antifungal activity, establishing the bromomethyl intermediate as the critical diversification node. This is a documented synthetic role that simpler benzofuran intermediates (e.g., 3-(bromomethyl)benzofuran without the 2-ketone) cannot fulfill because the 2-aroyl group is a required structural element in the final bioactive scaffold [2]. Replacement of the 4-chlorophenyl ketone with other aryl ketones is possible but would constitute a different chemical series with distinct SAR.

Antifungal drug discovery Benzofuran azole hybrids Synthetic methodology

Hypolipidemic Lineage: The 4-Chlorophenyl Benzofuran Scaffold Derives from the Chloridarol Pharmacophore

The Pestellini et al. (1988) study synthesized and evaluated a series of (benzofuran-2-yl)-phenyl-carbinols structurally related to chloridarol (1-benzofuran-2-yl-(4-chlorophenyl)methanol), a known vasodilator and hypolipidemic agent [1]. The synthetic route employed aryl [3-(bromomethyl)benzofuran-2-yl] ketones as intermediates—specifically compounds where the bromomethyl group at C3 enables further functionalization while the 4-chlorophenyl ketone at C2 preserves the chloridarol-derived pharmacophore [2]. This establishes the 4-chlorophenyl substitution as a deliberate SAR choice rooted in cardiovascular pharmacology precedent, not an arbitrary halogen decoration. Analogs lacking the 4-chloro group or bearing alternative substituents were structurally outside the chloridarol-inspired design space [3].

Hypolipidemic agents Chloridarol analogs Cardiovascular drug discovery

Halogen Synergy: Dual Br/Cl Architecture for Orthogonal Reactivity vs. Mono-Halogenated Benzofurans

The target compound uniquely carries both a benzylic bromomethyl group (Csp³-Br, SN2-reactive) and an aryl chloride (Csp²-Cl, cross-coupling-reactive) on the same molecular scaffold [1]. This orthogonal halogen pairing enables sequential chemoselective transformations: the bromomethyl group can undergo nucleophilic displacement (amines, azoles, thiols) under mild conditions without disturbing the 4-chlorophenyl ring, which can subsequently participate in Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) if desired [2]. In contrast, the phenyl analog (CAS 67534-81-0) offers only the bromomethyl handle with no second halogen for orthogonal functionalization, and 3-(bromomethyl)benzofuran (CAS 38281-49-1) lacks both the ketone anchor and the second halogen [3].

Chemoselective diversification Bifunctional building blocks Halogen reactivity orthogonality

Procurement-Driven Application Scenarios for [3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone


Azole-Containing Antifungal Benzofuran Library Synthesis

Medicinal chemistry teams synthesizing azole-oxime hybrid antifungals should select this compound as the 4-chlorophenyl-bearing bromomethyl intermediate to directly access the chemotype validated in the Gündoğdu-Karaburun et al. (2006) series [1]. The bromomethyl group at C3 undergoes clean SN2 displacement with imidazole or 1,2,4-triazole, while the 4-chlorophenyl ketone at C2 remains intact for subsequent oxime formation. Using the des-chloro phenyl analog (CAS 67534-81-0) would produce a structurally distinct series not covered by the published SAR, and using non-acylated bromomethyl benzofurans would fail to provide the ketone required for oxime conjugation [2].

Chloridarol-Derived Hypolipidemic/Cardiovascular Lead Optimization

Research groups pursuing hypolipidemic benzofuran derivatives based on the chloridarol (Clobenfurol) pharmacophore should procure this compound to leverage the 4-chlorophenyl-benzofuran-2-yl scaffold as a functionalizable intermediate [3]. The bromomethyl group enables reduction or nucleophilic displacement to generate the carbinol or extended side-chain analogs evaluated in the Pestellini et al. (1988) hypolipidemic study. Procurement of the phenyl analog (without 4-Cl) would sever the structural connection to the chloridarol clinical candidate and its established cardiovascular pharmacology [4].

Orthogonal Dual-Halogen Diversification for Parallel Library Synthesis

High-throughput medicinal chemistry groups requiring iterative, chemoselective diversification should select this compound for its orthogonal Csp³-Br (benzylic) and Csp²-Cl (aryl) halogen pairing [5]. The bromomethyl site can be diversified in a first step with amine, azole, or thiol nucleophiles, while the 4-chlorophenyl ring remains available for subsequent Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. This enables two-dimensional library expansion from a single intermediate, a capability unavailable with mono-halogenated benzofuran building blocks [6].

Quote Request

Request a Quote for [3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.